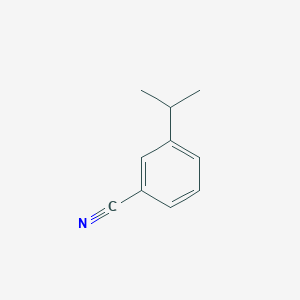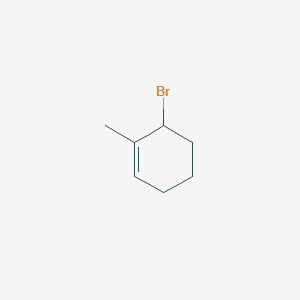
6-Bromo-1-methylcyclohexene
Übersicht
Beschreibung
6-Bromo-1-methylcyclohexene is an organic compound with the molecular formula C₇H₁₁Br It is a brominated derivative of methylcyclohexene, characterized by the presence of a bromine atom attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromo-1-methylcyclohexene can be synthesized through several methods. One common approach involves the bromination of 1-methylcyclohexene using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds at room temperature, resulting in the addition of a bromine atom to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and controlled addition of bromine can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-methylcyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻) ions, leading to the formation of different substituted cyclohexenes.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1-methylcyclohexene.
Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen bromide (HBr) or other halogens, leading to the formation of di-substituted cyclohexenes.
Common Reagents and Conditions
Bromine (Br₂): Used for the initial bromination of 1-methylcyclohexene.
Strong Bases (e.g., KOH, NaOH): Used in elimination reactions to form alkenes.
Nucleophiles (e.g., OH⁻, RO⁻): Used in substitution reactions to replace the bromine atom.
Major Products Formed
1-Methylcyclohexene: Formed through elimination reactions.
Substituted Cyclohexenes: Formed through substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-methylcyclohexene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated analogs of bioactive molecules.
Material Science: It can be utilized in the preparation of polymers and other materials with specific properties, such as flame retardancy.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-methylcyclohexene in chemical reactions involves the reactivity of the bromine atom and the cyclohexene ring. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is eliminated along with a proton to form a double bond. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-methylcyclohexene
- 1-Bromo-3-methylcyclohexene
- 1-Bromo-4-methylcyclohexene
Uniqueness
6-Bromo-1-methylcyclohexene is unique due to the position of the bromine atom on the cyclohexene ring, which influences its reactivity and the types of reactions it can undergo. The specific placement of the bromine atom can lead to different regioselectivity and stereoselectivity in chemical reactions compared to other brominated cyclohexenes .
Eigenschaften
IUPAC Name |
6-bromo-1-methylcyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPQJEUVZUTALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306222 | |
| Record name | 6-bromo-1-methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40648-23-5 | |
| Record name | NSC174671 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-1-methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


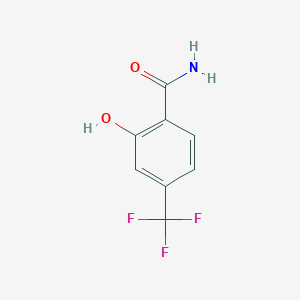
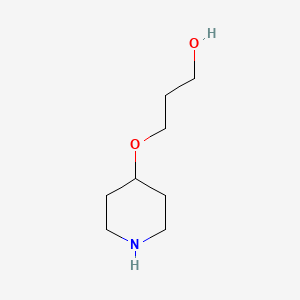
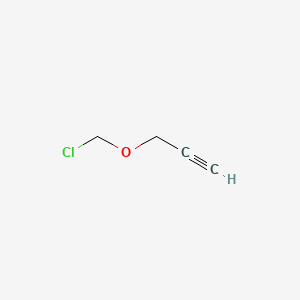
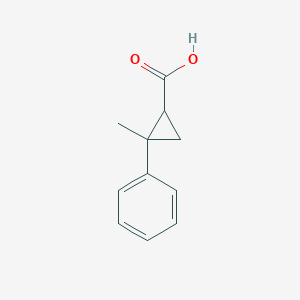
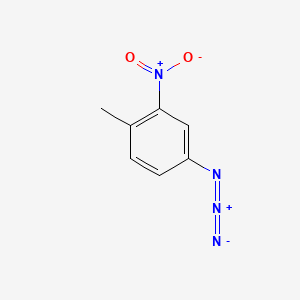

![4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine](/img/structure/B3383286.png)
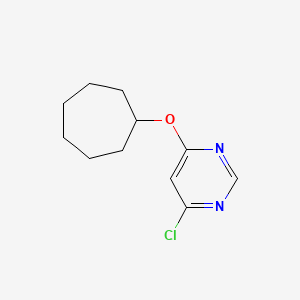
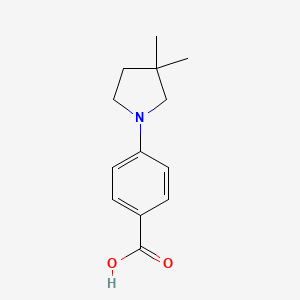
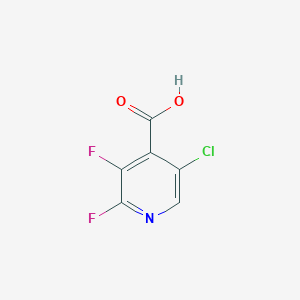
![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)

![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B3383337.png)
